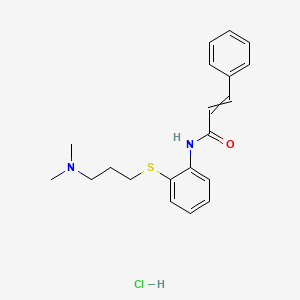

Cinanserin (hydrochloride)

Description

BenchChem offers high-quality Cinanserin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinanserin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H25ClN2OS |

|---|---|

Molecular Weight |

376.9 g/mol |

IUPAC Name |

N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H |

InChI Key |

LXGJPDKYMJJWRB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Historical Trajectories and Seminal Discoveries Pertaining to Cinanserin Hydrochloride

Developed in the 1960s, Cinanserin (B73252), also known by its developmental code SQ 10,643, was first characterized as a potent serotonin (B10506) (5-HT) antagonist. caymanchem.com Early research established its inhibitory action on effects induced by serotonin in various animal tissues, including the rat uterus. caymanchem.com These seminal studies positioned Cinanserin as a significant pharmacological tool for investigating the physiological roles of serotonin.

A key discovery from this early period was its antagonist activity at 5-HT2A and 5-HT2C receptors. wikipedia.org It was found to have a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor. wikipedia.org This specificity allowed researchers to begin dissecting the distinct functions of these serotonin receptor subtypes. Preliminary clinical evaluations in the 1960s also explored its potential in treating psychiatric disorders, such as schizophrenia. dovepress.comnih.gov

A pivotal shift in the research trajectory of Cinanserin occurred in the mid-2000s with the discovery of its antiviral properties. nih.govnih.gov Through virtual screening techniques, it was identified as an inhibitor of the 3C-like protease (3CLpro) of the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), an enzyme essential for viral replication. nih.govnih.gov This discovery repurposed Cinanserin from a neuroscience research tool to a compound of interest in virology.

Conceptual Frameworks Guiding Contemporary Research on Cinanserin Hydrochloride

Current research on Cinanserin (B73252) is guided by several key conceptual frameworks that build upon its historical characterization. These frameworks primarily focus on its potential as a serotonin (B10506) receptor antagonist and as an antiviral agent.

As a serotonin antagonist, contemporary research continues to explore its utility in neuroscience. The "serotonin hypothesis" in various psychiatric conditions provides a strong rationale for investigating 5-HT2A receptor antagonists. The ability of Cinanserin to block these receptors remains a central theme in studies exploring its potential effects on mood and behavior. ontosight.ai

The more recent and highly active area of research is its role as a viral protease inhibitor. Following the initial discovery of its activity against SARS-CoV 3CLpro, subsequent studies have investigated its efficacy against other coronaviruses, including the virus responsible for COVID-19 (SARS-CoV-2). nih.govbiorxiv.org The conceptual basis for this research is that by inhibiting the 3CLpro (or Main Protease, Mpro), Cinanserin can disrupt the viral life cycle, thereby reducing viral replication. nih.govnih.gov Research in this area often involves a combination of enzymatic assays to measure direct inhibition of the protease and cell-based assays to determine its antiviral efficacy in a biological system. nih.govbiorxiv.org

| Research Area | Target | Investigated Effect |

| Neuroscience | 5-HT2A/2C Receptors | Antagonism of serotonin-mediated effects |

| Virology | Coronavirus 3CLpro/Mpro | Inhibition of viral replication |

Identified Gaps and Emerging Frontiers in Cinanserin Hydrochloride Scholarly Inquiry

Serotonin (B10506) Receptor Subtype Antagonism by Cinanserin (B73252) (hydrochloride)

Cinanserin (hydrochloride) is a pharmacologically active compound recognized primarily for its antagonistic properties at serotonin (5-hydroxytryptamine, 5-HT) receptors. wikipedia.orgontosight.ai Discovered in the 1960s, its interactions have been most extensively characterized at the 5-HT2 receptor family, where it demonstrates significant affinity and functional blockade. wikipedia.org

The interaction of cinanserin with 5-HT2 receptors has been quantified through radioligand binding assays, which determine the affinity of the compound for specific receptor subtypes. These studies are crucial for understanding its potency and selectivity.

Cinanserin exhibits a high affinity for the 5-HT2 receptor family. medchemexpress.comruixibiotech.com Research indicates a potent interaction with an inhibition constant (Ki) of 41 nM for 5-HT2 receptors. medchemexpress.comruixibiotech.com Further investigation into its profile reveals a differential affinity for the subtypes within this family. Cinanserin has been shown to possess an approximately 50-fold higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor. wikipedia.org This preferential binding to the 5-HT2A subtype is a key characteristic of its pharmacological profile.

Cinanserin's selectivity for the 5-HT2 family is evident when its binding affinity is compared to that for other serotonin receptor families. Notably, it displays a significantly lower affinity for 5-HT1 receptors, with a reported Ki value of 3500 nM. medchemexpress.comruixibiotech.com This demonstrates a clear selective preference for 5-HT2 receptors over 5-HT1 receptors. medchemexpress.comruixibiotech.com Studies in crustacean models have also shown that while cinanserin acts as an antagonist at 5-HT2β receptors, it does not block 5-HT1α receptors, further supporting its selectivity. biologists.comnih.gov

Beyond simple binding, cinanserin acts as a functional antagonist, meaning it inhibits the biological response that would typically be initiated by the binding of an agonist, such as serotonin.

The 5-HT2 receptor family, including 5-HT2A and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/G11 pathway. ucdavis.edu Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C (PKC), respectively. biologists.com Research in crustacean models has demonstrated that 5-HT2β receptors, when activated, result in increased intracellular levels of inositol phosphates (IP). biologists.com Cinanserin functions as an antagonist in this system, effectively blocking this signal transduction cascade. biologists.comnih.gov By binding to the receptor without activating it, cinanserin prevents the conformational change necessary for G-protein coupling and subsequent second messenger production.

The functional antagonism of cinanserin has been observed in a variety of physiological and cellular assays. It effectively blocks cellular responses mediated by 5-HT2 receptor activation.

Neuronal Excitation: In the peripheral nervous system, cinanserin is a potent and selective antagonist of what are designated as D-receptors (likely 5-HT2 receptors), which mediate excitatory responses in motoneurons. nih.gov In studies on the crab stomatogastric ganglion, cinanserin was shown to block the 5-HT-induced enhancement of rhythmic bursting in specific neurons (anterior burster and pyloric dilator neurons). biologists.com It also abolished the tonic excitation of the lateral pyloric neuron that is evoked by serotonin. biologists.com

Smooth Muscle Contraction: Early research identified cinanserin's ability to inhibit serotonin-induced effects on isolated rat uterus, a classic model for 5-HT2A receptor-mediated smooth muscle contraction. caymanchem.com

Cell Proliferation: In the context of adult hippocampal neurogenesis, acute treatment with cinanserin was found to block the effects of 5-HT2 receptor stimulation. nih.gov Specifically, it antagonized the agonist-induced decrease in neural precursor cell proliferation. nih.gov

Comparative Pharmacological Analysis with Other Serotonin Receptor Antagonists

Cinanserin (hydrochloride) is recognized primarily as a serotonin receptor antagonist with a notable preference for the 5-HT2 receptor family. medchemexpress.comnih.govmedchemexpress.combio-techne.com Its binding affinity is significantly higher for the 5-HT2 receptor, with a reported Ki value of 41 nM, compared to its much lower affinity for the 5-HT1 receptor, which has a Ki of 3500 nM. medchemexpress.commedchemexpress.com Further research has refined this profile, indicating that within the 5-HT2 subfamily, cinanserin displays a 50-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor and exhibits a low affinity for 5-HT2B binding sites. wikipedia.orgncats.io This selectivity forms the basis for its pharmacological effects and distinguishes it from other serotonergic agents.

Comparative studies have benchmarked cinanserin against other 5-HT antagonists, revealing varying degrees of potency and efficacy depending on the biological context. In a study investigating antimyoclonic properties in rats, S2 selective antagonists like pirenperone (B1678444) and pipamperone (B156139) were found to have greater antimyoclonic effects than cinanserin. nih.gov However, cinanserin's efficacy was comparable to that of ketanserin (B1673593) and the non-selective 5-HT antagonist methysergide (B1194908) in the same study. nih.gov In contrast, when evaluated for their ability to block excitatory responses in the phrenic nerve, methysergide and metergoline (B1676345) demonstrated greater efficacy than cinanserin. jneurosci.org

Interestingly, the antagonistic action of cinanserin is not always straightforward. Some electrophysiological studies have reported that cinanserin, along with other classic antagonists like cyproheptadine (B85728) and methysergide, can paradoxically mimic the inhibitory effects of serotonin at certain neuronal sites rather than blocking them. annualreviews.org Furthermore, investigations into the locomotor activity in neonatal rats showed that while the agonist quipazine (B1207379) and the precursor 5-hydroxytryptophan (B29612) had clear effects, the results with antagonists like cinanserin and methiothepin (B1206844) were less definitive, suggesting their effects might be non-serotonergic or involve different receptor subtypes. nih.gov

The table below summarizes the comparative binding affinities and activities of cinanserin against other serotonin receptor antagonists mentioned in various studies.

| Antagonist | Receptor Target(s) | Comparative Finding | Study Context | Citation |

|---|---|---|---|---|

| Cinanserin | 5-HT2A > 5-HT2C > 5-HT1 | Baseline compound for comparison. | General Binding & Various Models | medchemexpress.commedchemexpress.comwikipedia.org |

| Ketanserin | 5-HT2A | Showed similar efficacy to cinanserin in reducing myoclonus. | Antimyoclonic Activity | nih.gov |

| Methysergide | Non-selective 5-HT1/2 | As effective as cinanserin against myoclonus; more effective in blocking phrenic nerve excitation. | Antimyoclonic Activity & Phrenic Nerve Stimulation | nih.govjneurosci.org |

| Pirenperone | S2 (5-HT2) | Exhibited greater antimyoclonic properties than cinanserin. | Antimyoclonic Activity | nih.gov |

| Pipamperone | S2 (5-HT2) | Exhibited greater antimyoclonic properties than cinanserin. | Antimyoclonic Activity | nih.gov |

| Metergoline | Non-selective 5-HT | More effective than cinanserin in blocking phrenic nerve excitation. | Phrenic Nerve Stimulation | jneurosci.org |

| Cyproheptadine | Non-selective 5-HT | In some models, mimicked inhibitory effects of serotonin, similar to cinanserin. | Electrophysiology | annualreviews.org |

Modulatory Effects of Cinanserin (hydrochloride) on Non-Serotonergic Receptors

Beyond its well-documented role as a serotonin receptor antagonist, cinanserin exhibits modulatory effects on several non-serotonergic receptor systems and molecular targets. These interactions contribute to its broader pharmacological profile and have opened avenues for research beyond its initial psychiatric applications.

Exploration of Off-Target Receptor Interactions

A significant off-target activity of cinanserin is its ability to inhibit the 3C-like protease (3CLpro or Mpro), a critical enzyme for the replication of coronaviruses. bio-techne.comwikipedia.org This was a key finding in the repurposing of older drugs for new antiviral therapies. nih.gov Research has confirmed that cinanserin inhibits the 3CLpro of both SARS-CoV-1 and SARS-CoV-2. wikipedia.orgfrontiersin.org The inhibitory concentration (IC50) for SARS-CoV 3CLpro is approximately 5 µM. medchemexpress.comnih.govcaymanchem.com This interaction is distinct from its effects on G protein-coupled receptors and highlights a completely different mechanism of action.

In addition to this antiviral activity, studies have suggested that cinanserin may modulate opioid receptor activity. This was inferred from observations that it could reduce contractile responses to opioids, pointing towards potential applications in understanding drug dependence. Conversely, to assert its selectivity in certain contexts, one study demonstrated that cinanserin did not affect rhythmic bursting induced by the muscarinic agonist pilocarpine, suggesting a lack of interaction with muscarinic acetylcholine (B1216132) receptors in that specific neural circuit. biologists.com

The table below details the key off-target interactions of cinanserin.

| Off-Target | Effect | Potency (IC50) | Significance | Citation |

|---|---|---|---|---|

| SARS-CoV 3CL Protease | Inhibition | ~5 µM | Antiviral activity against coronaviruses. | medchemexpress.comnih.govcaymanchem.com |

| SARS-CoV-2 3CL Protease | Inhibition | EC50 ~20.61 µM (in cell-based assay) | Potential for COVID-19 therapeutic research. | mdpi.com |

| HCoV-229E 3CL Protease | Inhibition | IC50 ~5.68 µM | Broad anti-coronavirus activity. | medchemexpress.com |

| Opioid Receptors | Modulation | Not Quantified | Potential role in drug dependence research. | |

| Muscarinic Receptors | No effect | Not Applicable | Demonstrates selectivity in certain neuronal models. | biologists.com |

Investigation of Interactions with Other G Protein-Coupled Receptors

Cinanserin's primary targets, the serotonin receptors, are members of the G protein-coupled receptor (GPCR) superfamily. csic.es However, its interactions extend to other GPCRs as well. As noted previously, research indicates a modulatory role for cinanserin on opioid receptors, which are also a major class of GPCRs. This suggests a potential for cross-talk between the serotonergic and opioid systems mediated by compounds like cinanserin.

Studies focusing on the 5-HT7 receptor, another serotonergic GPCR, have used cinanserin as a tool to probe receptor function. frontiersin.org In this context, cinanserin was characterized as a reversible antagonist. frontiersin.orgnih.gov This is in contrast to other compounds like risperidone, which were found to be "inactivating antagonists" of the 5-HT7 receptor, highlighting different modes of interaction even within the broader class of antagonists. frontiersin.orgnih.gov While the primary focus of cinanserin research has been on serotonin receptors, the evidence of its interaction with opioid receptors suggests that its pharmacological profile is not entirely restricted to a single neurotransmitter system, and it may affect other GPCRs, although this is a less explored area of its pharmacology.

Direct Inhibition of Viral Protease Activity by Cinanserin (hydrochloride)

Cinanserin's antiviral activity is centered on its ability to directly inhibit the function of viral proteases. This inhibition disrupts the viral replication cycle, making it a key area of investigation for potential antiviral therapies. biomolther.orgplos.org

Targeting Coronavirus 3C-like Proteinases (3CLpro/Mpro)

The 3C-like proteinase (3CLpro or Mpro) is an essential enzyme for coronaviruses, including the severe acute respiratory syndrome coronavirus (SARS-CoV). nih.govplos.org It is responsible for cleaving the viral polyprotein into numerous non-structural proteins that are vital for viral replication and transcription. plos.orgfrontiersin.org The critical function of 3CLpro makes it a prime target for the development of antiviral drugs. nih.govplos.org

Cinanserin has been identified as an inhibitor of SARS-CoV 3CLpro. nih.govcaymanchem.com It interferes with the enzymatic activity of 3CLpro, thereby hindering the processing of the viral polyprotein and consequently suppressing viral replication. biomolther.orgnih.gov Studies have shown that both cinanserin and its hydrochloride salt can bind to the 3CLpro of SARS-CoV and the related human coronavirus 229E (HCoV-229E). nih.govnih.gov This binding action leads to the inhibition of the protease's catalytic activity. nih.gov

The inhibitory effect of cinanserin and its hydrochloride salt on the catalytic activity of coronavirus 3CLpro has been quantified through the determination of their 50% inhibitory concentration (IC50) values. In enzymatic assays using a fluorogenic substrate, the IC50 values for cinanserin against SARS-CoV 3CLpro and HCoV-229E 3CLpro were found to be 4.92 μM and 4.68 μM, respectively. nih.gov The corresponding IC50 values for cinanserin hydrochloride were 5.05 μM for SARS-CoV 3CLpro and 5.68 μM for HCoV-229E 3CLpro. nih.gov These low micromolar IC50 values indicate a potent inhibition of the enzymatic activity of 3CLpro. nih.govmedchemexpress.com

Table 1: IC50 Values of Cinanserin and Cinanserin Hydrochloride Against Coronavirus 3CLpro

| Compound | Virus Strain | IC50 Value (μM) |

|---|---|---|

| Cinanserin | SARS-CoV | 4.92 nih.gov |

| Cinanserin hydrochloride | SARS-CoV | 5.05 nih.gov |

| Cinanserin | HCoV-229E | 4.68 nih.gov |

| Cinanserin hydrochloride | HCoV-229E | 5.68 nih.gov |

The inhibitory action of cinanserin has been observed to be specific to certain viral proteases. While it effectively inhibits the 3CLpro of both SARS-CoV and HCoV-229E, it has been shown to have no inhibitory activity against the 3C proteinase of human rhinovirus 14 (HRV-14 3Cpro) at concentrations up to 200 μM. nih.gov This suggests that cinanserin's inhibitory mechanism is tailored to the structural and functional characteristics of coronavirus 3CLpro. Docking simulations have also predicted that cinanserin can fit into the active sites of the 3CL proteinases of porcine transmissible gastroenteritis coronavirus, further supporting its specificity for coronaviral proteases. nih.gov

Structural Elucidation of Cinanserin (hydrochloride)-Protease Interactions

Understanding the structural basis of how cinanserin interacts with viral proteases is crucial for optimizing its antiviral activity. Computational methods such as molecular docking and modeling have been instrumental in characterizing these interactions at the molecular level. medchemexpress.comrsc.org

Molecular docking studies have been employed to predict and analyze the binding of cinanserin to the active site of 3CLpro. rsc.org These studies identified cinanserin through virtual screening of a database containing thousands of existing drugs. nih.gov The substrate-binding pocket of SARS-CoV 3CLpro, which includes the catalytic dyad residues His41 and Cys145, was used as the target site for these screenings. nih.gov The results indicated that cinanserin binds within this active site. rsc.org Further analysis of the docking interactions revealed that cinanserin can form cation-π interactions with key residues such as His41 and Glu166 within the binding pocket. researchgate.net

Computational modeling has provided deeper insights into the stability and dynamics of the cinanserin-3CLpro complex. rsc.orgnih.gov Molecular dynamics simulations have been used to validate the docked poses of cinanserin and to assess the stability of the ligand-enzyme complex over time. rsc.org These models help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of cinanserin for the protease. researchgate.net This detailed structural information is invaluable for the rational design of more potent and selective cinanserin analogs as potential antiviral agents. nih.gov

Cellular Antiviral Efficacy and Viral Replication Suppression by Cinanserin (hydrochloride)

Cinanserin (hydrochloride) has been shown to effectively suppress viral replication in cell cultures through various mechanisms, including the reduction of viral RNA and the inhibition of infectious particle production. asm.orgnih.gov

Studies have demonstrated that Cinanserin and its hydrochloride salt can significantly decrease the concentration of viral RNA in infected cell cultures. For instance, in Vero cells infected with SARS-CoV, treatment with Cinanserin hydrochloride at a concentration of 50 μg/ml (134 μM) resulted in a reduction of the viral RNA concentration by over two log units. nih.gov Similarly, in MRC-5 cells infected with Human Coronavirus 229E (HCoV-229E), Cinanserin hydrochloride showed a dose-dependent inhibition of viral RNA, with a 50% inhibitory concentration (IC50) of 7.2 μg/ml (19 μM). asm.org These findings indicate that Cinanserin directly interferes with the viral replication process at the level of RNA synthesis.

Concurrent with the reduction in viral RNA, Cinanserin (hydrochloride) also effectively suppresses the production of infectious viral particles. asm.orgnih.gov In SARS-CoV-infected Vero cells, the reduction in the titer of infectious particles directly corresponded to the decrease in viral RNA concentration. nih.gov For HCoV-229E, Cinanserin hydrochloride reduced the virus titer in the supernatant by more than four log units, with an IC50 value of 9.3 μg/ml (25 μM). asm.org This demonstrates that the compound not only inhibits the replication of the viral genome but also prevents the assembly and release of new, infectious virions.

Cinanserin has exhibited a broad spectrum of activity against several coronaviruses. asm.orgalatorax.org It has been shown to be a potent inhibitor of both SARS-CoV and HCoV-229E replication in vitro. asm.orgnih.gov The antiviral effect of Cinanserin extends to other coronaviruses as well, such as the murine hepatitis virus (MHV). nih.gov In studies with MHV, Cinanserin hydrochloride was able to inhibit viral activity for up to two days. nih.govresearchgate.net The broad-spectrum nature of Cinanserin's antiviral activity suggests that it targets a conserved mechanism within the coronavirus family. alatorax.org

Table 1: Antiviral Activity of Cinanserin (hydrochloride) against Coronaviruses

| Virus | Cell Line | Assay | Endpoint | IC50/MIC | Reference |

| SARS-CoV | Vero | Real-time PCR | RNA concentration | 13 μg/ml (34 μM) | asm.org |

| SARS-CoV | Vero | Plaque Assay | Infectious particles | 11 μg/ml (31 μM) | asm.org |

| HCoV-229E | MRC-5 | Real-time PCR | RNA concentration | 7.2 μg/ml (19 μM) | asm.org |

| HCoV-229E | MRC-5 | Titer Assay | Infectious particles | 9.3 μg/ml (25 μM) | asm.org |

| MHV | CCL9.1 | Virus Neutralization | Viral infectivity | 31.25 μg/mL (MIC) | nih.gov |

Investigation of Ancillary Antiviral Pathways Modulated by Cinanserin (hydrochloride)

Beyond its direct impact on viral replication, Cinanserin (hydrochloride) is also believed to modulate other cellular pathways that are crucial for viral propagation.

A primary mechanism of action for Cinanserin is the inhibition of the 3C-like proteinase (3CLpro), a key enzyme for coronaviruses. asm.orgnih.gov This enzyme is essential for processing viral polyproteins into functional proteins that form the viral replication complex. asm.orgnih.gov By binding to the active site of 3CLpro, Cinanserin interrupts this process, thereby preventing the formation of a functional replicase and inhibiting viral replication. nih.govbiomolther.org Both Cinanserin and its hydrochloride salt have been shown to bind to and inhibit the 3CLpro of both SARS-CoV and HCoV-229E, with IC50 values around 5 μM. asm.orgnih.gov This interference with the viral replication machinery is a critical aspect of its antiviral effect.

Table 2: Inhibition of Coronavirus 3CLpro by Cinanserin (hydrochloride)

| Virus | Compound | IC50 | Reference |

| SARS-CoV 3CLpro | Cinanserin | 4.92 μM | nih.gov |

| SARS-CoV 3CLpro | Cinanserin hydrochloride | 5.05 μM | nih.gov |

| HCoV-229E 3CLpro | Cinanserin | 4.68 μM | nih.gov |

| HCoV-229E 3CLpro | Cinanserin hydrochloride | 5.68 μM | nih.gov |

Viruses rely on host cell factors for their replication and propagation. frontiersin.orgmdpi.com While direct evidence of Cinanserin modulating specific host factors for antiviral effect is still emerging, its primary known mechanism of inhibiting the viral 3CLpro indirectly affects the virus's ability to hijack the host cell machinery. asm.orgnih.gov The formation of viral replication compartments, which concentrate viral proteins and protect them from the host's immune defense, is a crucial step for many RNA viruses. frontiersin.org By inhibiting the processing of viral proteins, Cinanserin likely disrupts the formation of these compartments, thereby hindering viral propagation. nih.govbiomolther.org Furthermore, some viral proteins are known to interact with and manipulate host immune pathways to their advantage. frontiersin.org For instance, the SARS-CoV-2 N protein can antagonize the host's interferon production by interacting with host proteins like G3BP1 and G3BP2, facilitating viral replication. nih.gov While not directly shown for Cinanserin, targeting viral proteases can prevent the cleavage of host proteins involved in immune signaling, thus preserving the host's antiviral response. frontiersin.org

Cellular and Subcellular Mechanistic Investigations of Cinanserin Hydrochloride

Regulation of Intracellular Signal Transduction Cascades by Cinanserin (B73252) (hydrochloride)

Cinanserin, originally developed as a serotonin (B10506) antagonist, has been the subject of various studies to determine its broader mechanistic actions at the cellular level. nih.gov While its primary characterization revolves around its antagonism of 5-HT2 receptors, investigations into its effects on fundamental intracellular signaling pathways are ongoing. The current body of research provides limited direct evidence for its role in modulating key cascades such as MAPK, PI3K/AKT, and NF-κB, with much of the recent focus being on its antiviral properties through inhibition of viral proteases. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38-MAPK, are critical signaling cascades that regulate a wide array of cellular processes like gene expression, proliferation, and apoptosis. mdpi.com Viruses, such as SARS-CoV-2, are known to exploit the MAPK/ERK pathway to facilitate their replication. mdpi.com While Cinanserin has been identified as a potent inhibitor of SARS-CoV replication, direct evidence detailing its mechanism of action through the modulation of MAPK signaling pathways is not extensively documented in the available research. nih.gov Some studies suggest that the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor can trigger MAPK activation, leading to a "cytokine storm". mdpi.com However, studies explicitly linking Cinanserin (hydrochloride) to the inhibition or activation of specific kinases within the MAPK cascade are limited. Research on other compounds, such as cinnamaldehyde, has shown inhibition of NF-κB activation via ERK and p38 MAPK pathways, but similar mechanistic details for Cinanserin are not clearly established. nih.gov

The PI3K/AKT signaling pathway is a pivotal regulator of cell survival, growth, and metabolism. frontiersin.orgnih.gov Dysregulation of this pathway is common in various diseases, including cancer, and it plays a significant role in mediating resistance to therapies. frontiersin.orgmdpi.com The pathway is activated by growth factors and other stimuli, leading to the phosphorylation and activation of Akt, which in turn regulates numerous downstream targets. mdpi.com As with the MAPK pathway, direct, comprehensive studies detailing the impact of Cinanserin (hydrochloride) on the core components of the PI3K/AKT cascade (e.g., PI3K, Akt, mTOR) are not widely available. While the PI3K/AKT pathway is a known target for various therapeutic agents, Cinanserin's role in this context remains to be fully elucidated. nih.gov

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that governs cellular responses to inflammatory stimuli, stress, and infections. encyclopedia.pubmdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. encyclopedia.pubnih.gov The activation of the NF-κB pathway is a key element in the inflammatory response seen in viral infections like SARS-CoV-2. mdpi.com Although Cinanserin has demonstrated potent antiviral activity, specific research delineating its direct influence on the activation or inhibition of the NF-κB signaling pathway is sparse. The potential for Cinanserin to modulate this pathway, either directly or indirectly as a consequence of its other activities, represents an area for further investigation.

Effects of Cinanserin (hydrochloride) on Cellular Processes and Homeostasis

Cinanserin's influence extends to fundamental cellular processes, including proliferation and ion homeostasis. Its established role as a serotonin antagonist provides a basis for its effects on physiological functions like platelet aggregation, which is closely tied to calcium signaling.

Cinanserin (hydrochloride) has been evaluated in various cell culture-based assays to determine its impact on cell viability and proliferation. In studies investigating its antiviral effects, Cinanserin was shown to inhibit viral replication at concentrations that were non-toxic to the host cells (e.g., Vero cells, MRC-5 cells), indicating that it does not broadly inhibit cell proliferation under these conditions. nih.govresearchgate.net Cell viability was often assessed using MTT assays, which measure metabolic activity as an indicator of cell health. nih.gov

Adult hippocampal neurogenesis (AHN), the process of generating new neurons in the hippocampus, is critical for learning and memory and is implicated in the pathology of depression. nih.gov This process involves the proliferation and differentiation of neural stem cells into mature neurons. nih.gov While extensive research has focused on identifying compounds that can enhance neurogenesis, there is currently a lack of specific studies directly linking Cinanserin (hydrochloride) to the modulation of adult hippocampal neurogenesis. nih.govbiorxiv.orgresearchwithnj.comresearchgate.net

| Assay | Cell Line | Virus | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| SARS-CoV Replication | Vero | SARS-CoV | Viral RNA Reduction | IC50: 34 µM | nih.gov |

| HCoV-229E Replication | BHK-Rep-1 | HCoV-229E Replicon | GFP Expression Reduction | ~70% reduction at 78 µM | nih.gov |

| Cytotoxicity | Vero | N/A | MTT Assay | No evidence of toxicity at effective antiviral concentrations | nih.gov |

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in numerous cellular functions, including platelet activation and aggregation. mdpi.com The release of Ca2+ from intracellular stores is a key step in the signaling cascade that leads to platelet aggregation. mdpi.com Cinanserin's primary pharmacological action is as a serotonin (5-HT2) receptor antagonist. Serotonin is known to induce or potentiate platelet aggregation, a process that involves an increase in intracellular Ca2+ concentration. Therefore, by blocking 5-HT2 receptors on platelets, Cinanserin is expected to inhibit serotonin-induced platelet aggregation. Studies on related 5-HT2 receptor antagonists, such as Ketanserin (B1673593), have demonstrated continuous inhibition of serotonin-induced platelet aggregation. kuleuven.bedocumentsdelivered.com While the direct mechanism involves receptor blockade, the downstream consequence is the attenuation of signaling pathways that lead to Ca2+ mobilization and subsequent aggregation. mdpi.com

Impact on Lymphocyte Transformation in vitro

Detailed studies specifically investigating the direct impact of Cinanserin (hydrochloride) on the process of lymphocyte transformation in vitro are not extensively documented in publicly available scientific literature. Lymphocyte transformation is a critical process in the adaptive immune response, involving the morphological and metabolic changes that lymphocytes undergo when stimulated by an antigen or mitogen, leading to proliferation and differentiation. While Cinanserin has been studied for various pharmacological activities, its specific effects on lymphocyte blastogenesis and proliferation remain an area requiring further research.

Interactions of Cinanserin (hydrochloride) with Other Enzyme Systems

Cinanserin (hydrochloride) has been the subject of significant research regarding its interactions with various enzyme and receptor systems, most notably as a serotonin receptor antagonist and as an inhibitor of viral proteases.

Originally developed in the 1960s, Cinanserin was characterized as a potent and selective antagonist of the 5-HT₂ receptor. medchemexpress.comwikipedia.org It demonstrates a significantly higher binding affinity for the 5-HT₂ receptor compared to the 5-HT₁ receptor. medchemexpress.com The inhibition constant (Ki) for the 5-HT₂ receptor is reported to be 41 nM, whereas for the 5-HT₁ receptor, it is 3500 nM, indicating a much weaker interaction. medchemexpress.com

More recently, with interest in repurposing existing drugs, Cinanserin was identified as an inhibitor of the 3C-like proteinase (3CLpro), a critical enzyme in the life cycle of certain coronaviruses. asm.orgnih.gov This enzyme is essential for processing viral polyproteins into functional proteins required for viral replication. nih.govnih.gov

Research has demonstrated that both Cinanserin and its hydrochloride salt can bind to and inhibit the catalytic activity of the 3CLpro from Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Human Coronavirus 229E (HCoV-229E). asm.orgnih.govnih.gov Fluorescence Resonance Energy Transfer (FRET) assays showed that inhibition of these viral proteases increased in a concentration-dependent manner, reaching a maximum inhibition of 70% to 90%. nih.gov The 50% inhibitory concentration (IC₅₀) for the catalytic activity of SARS-CoV 3CLpro was approximately 5 µM for both Cinanserin and its hydrochloride form. medchemexpress.comasm.orgnih.gov Similar IC₅₀ values were observed for HCoV-229E 3CLpro. medchemexpress.com However, the compound showed no significant inhibitory activity against the Human Rhinovirus 14 (HRV-14) 3Cpro at concentrations up to 200 μM. medchemexpress.com

The binding affinity (Kd) of Cinanserin to these proteases has also been quantified. For SARS-CoV 3CLpro, the Kd was 49.4 µM, and for HCoV-229E 3CLpro, it was 18.2 µM. medchemexpress.com These interactions underscore the potential of Cinanserin to interfere with crucial enzymatic processes outside of its original application as a serotonin antagonist.

Interactive Data Table: Enzyme and Receptor Interactions of Cinanserin (hydrochloride)

Below is a summary of the key interaction data for Cinanserin and its hydrochloride salt with various enzyme and receptor systems.

| Compound | Target | Parameter | Value |

| Cinanserin hydrochloride | 5-HT₂ Receptor | Ki | 41 nM |

| Cinanserin hydrochloride | 5-HT₁ Receptor | Ki | 3500 nM |

| Cinanserin | SARS-CoV 3CLpro | IC₅₀ | 4.92 µM |

| Cinanserin hydrochloride | SARS-CoV 3CLpro | IC₅₀ | 5.05 µM |

| Cinanserin | HCoV-229E 3CLpro | IC₅₀ | 4.68 µM |

| Cinanserin hydrochloride | HCoV-229E 3CLpro | IC₅₀ | 5.68 µM |

| Cinanserin | SARS-CoV 3CLpro | Kd | 49.4 µM |

| Cinanserin hydrochloride | SARS-CoV 3CLpro | Kd | 78.0 µM |

| Cinanserin | HCoV-229E 3CLpro | Kd | 18.2 µM |

| Cinanserin hydrochloride | HCoV-229E 3CLpro | Kd | 36.6 µM |

Advanced Research Methodologies and Experimental Models Employed with Cinanserin Hydrochloride

In Vitro Assay Systems for Pharmacological and Mechanistic Characterization

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for a specific receptor. These assays use a radioactively labeled ligand that is known to bind to the target receptor. By measuring how effectively a test compound like Cinanserin (B73252) competes with the radioligand for the binding site, its inhibition constant (Kᵢ) can be determined—a measure of its binding affinity.

Cinanserin hydrochloride's high affinity for the 5-HT₂ receptor was established using this methodology. Studies have shown that it possesses a much greater affinity for the 5-HT₂ receptor subtype compared to the 5-HT₁ receptor, highlighting its selectivity. medchemexpress.com

In addition to radioligand assays, other biophysical techniques such as Surface Plasmon Resonance (SPR) have been employed to characterize binding kinetics. SPR technology was used to demonstrate the direct binding of both cinanserin and its hydrochloride salt to the 3C-like protease (3CLpro) of coronaviruses. nih.govnih.gov This method provided quantitative data on the binding affinity (Dissociation Constant, KD), revealing a rapidly formed but unstable complex with the viral enzyme. nih.gov

| Target | Compound | Method | Affinity Metric (Value) |

| 5-HT₂ Receptor | Cinanserin hydrochloride | Radioligand Binding | Kᵢ = 41 nM |

| 5-HT₁ Receptor | Cinanserin hydrochloride | Radioligand Binding | Kᵢ = 3500 nM |

| SARS-CoV 3CLpro | Cinanserin | SPR | KD = 49.4 µM |

| SARS-CoV 3CLpro | Cinanserin hydrochloride | SPR | KD = 78.0 µM |

| HCoV-229E 3CLpro | Cinanserin | SPR | KD = 18.2 µM |

| HCoV-229E 3CLpro | Cinanserin hydrochloride | SPR | KD = 36.6 µM |

Cell-Based Functional Assays for Receptor Antagonism (e.g., in STG neurons)

To move beyond simple binding affinity, cell-based functional assays are used to determine how a compound affects the biological response of a cell upon receptor activation. As a serotonin (B10506) receptor antagonist, Cinanserin's functional effects would be tested in cellular systems that express these receptors, such as neurons.

The stomatogastric ganglion (STG) of crustaceans is a well-established model system for studying motor pattern generation and the effects of neuromodulators, including serotonin. wikipedia.orgscholarpedia.orgnih.gov Functional assays in such neuronal systems typically involve measuring changes in cellular electrical properties, like firing frequency or membrane potential, in response to a serotonin agonist, both with and without the presence of the antagonist (e.g., Cinanserin). A reduction or blockade of the serotonin-induced effect would demonstrate functional antagonism. For example, studies on other 5-HT₂ antagonists have used electrophysiological techniques to show a reduction in the recurrent discharge of motoneurons, confirming that antagonism of this receptor reduces neuronal excitability. nih.gov

Enzyme Activity Assays Utilizing Fluorogenic Substrates (e.g., for 3CLpro)

A key aspect of Cinanserin's more recently discovered activity is its ability to inhibit the 3C-like protease (3CLpro) of coronaviruses, an enzyme essential for viral replication. nih.govnih.gov To quantify this inhibition, researchers employ enzyme activity assays, often using fluorogenic substrates.

In a typical assay, a synthetic peptide substrate designed to be cleaved by 3CLpro is labeled with two molecules: a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal. When 3CLpro cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

By performing this assay with different concentrations of Cinanserin, its inhibitory potency can be determined. This was done using a Fluorescence Resonance Energy Transfer (FRET) based assay, which yielded 50% inhibitory concentration (IC₅₀) values of approximately 5 µM for both Cinanserin and its hydrochloride against the 3CLpro from SARS-CoV and the human coronavirus 229E (HCoV-229E). nih.govnih.gov

| Target Enzyme | Compound | Assay Type | Potency (IC₅₀) |

| SARS-CoV 3CLpro | Cinanserin | FRET | 4.92 µM |

| SARS-CoV 3CLpro | Cinanserin hydrochloride | FRET | 5.05 µM |

| HCoV-229E 3CLpro | Cinanserin | FRET | 4.68 µM |

| HCoV-229E 3CLpro | Cinanserin hydrochloride | FRET | 5.68 µM |

Tissue Culture Assays for Antiviral Activity (e.g., replicon systems, quantitative virus assays)

To confirm that enzyme inhibition translates into a tangible antiviral effect within a cellular context, tissue culture assays are indispensable. Two primary types of assays have been used to evaluate Cinanserin's activity against coronaviruses.

First, replicon systems provide a safe way to study viral replication. chayon.co.kr These systems use a cell line (e.g., BHK-Rep-1) that contains a modified, autonomously replicating viral RNA (a replicon) from HCoV-229E. nih.gov The replicon often includes a reporter gene, such as Green Fluorescent Protein (GFP), allowing viral replication to be monitored visually or by fluorescence measurement. Treatment of these cells with Cinanserin demonstrated a dose-dependent inhibition of replicase function. nih.gov

Second, quantitative virus assays involve infecting host cells (e.g., Vero or MRC-5 cells) with live, infectious virus. nih.gov The efficacy of the compound is then measured by quantifying the reduction in viral output. This can be done by measuring the concentration of viral RNA in the cell culture supernatant using quantitative real-time PCR (qRT-PCR) or by determining the number of infectious viral particles through methods like an immunofocus assay. nih.govresearchgate.net Studies using these methods showed that Cinanserin and its hydrochloride strongly reduce the replication of SARS-CoV and HCoV-229E, decreasing viral RNA and infectious particles by several orders of magnitude at non-toxic concentrations. nih.govlowtoxinforum.com

Computational and Structural Biology Approaches in Cinanserin (hydrochloride) Research

Computational methods are powerful tools for drug discovery, allowing for the rapid screening of vast chemical libraries and providing insights into the molecular interactions between a drug and its target.

Virtual Screening and Molecular Docking Simulations (e.g., DOCK, Glide)

The identification of Cinanserin as a coronavirus protease inhibitor was a direct result of computational drug repurposing strategies. nih.gov The process began with virtual screening , where a 3D structural model of the target enzyme, SARS-CoV 3CLpro, was used to screen a digital database of thousands of existing drugs. nih.gov

The program DOCK 4.0 was used to perform the primary screening. nih.gov This molecular docking software simulates the binding of each compound into the active site of the target protein, calculating a score based on the predicted binding affinity and conformational fit. Compounds with high scores, indicating a favorable predicted interaction, are selected for further evaluation. Cinanserin was identified as one of the most promising candidates from this screening process. nih.govnih.gov Subsequent docking simulations have further explored its binding mode within the catalytic site of the viral protease. researchgate.net

Homology Modeling and Crystallographic Structure Analysis of Target Proteins

A significant area of research for Cinanserin has been its potential as an inhibitor of the 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). To identify potential inhibitors for this critical viral enzyme, researchers have employed a combination of homology modeling and crystallographic structure analysis.

Initially, a three-dimensional (3D) model of the SARS-CoV 3CLpro was constructed using homology modeling. This computational technique builds a 3D model of a target protein based on the known experimental structure of a related homologous protein. This model of the enzyme's binding pocket was then used for virtual screening of a large database of existing drugs to identify molecules with the potential to bind to and inhibit the enzyme. Cinanserin was identified as a high-scoring candidate in this virtual screening process.

Subsequently, the availability of the actual crystallographic structure of the SARS-CoV 3CLpro allowed for a more accurate assessment of the binding of Cinanserin. Docking simulations with the X-ray crystal structure confirmed the findings from the homology model, providing a more refined understanding of the interaction. These analyses predicted specific interactions between Cinanserin and the amino acid residues within the active site of the 3CLpro, offering a structural basis for its inhibitory activity. The predicted interactions included the formation of hydrogen bonds and other non-covalent interactions that are crucial for the stable binding of an inhibitor to its target enzyme.

Table 1: Computational Methods in Cinanserin Target Protein Analysis

| Methodology | Target Protein | Key Findings |

|---|---|---|

| Homology Modeling | SARS-CoV 3CL Protease | Initial identification of Cinanserin as a potential inhibitor through virtual screening of a drug database. |

| Crystallographic Structure Analysis | SARS-CoV 3CL Protease | Confirmation of Cinanserin's potential to bind to the active site and refinement of the interaction model. |

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide valuable insights into the stability of a ligand-protein complex and the dynamics of their interaction. While the initial identification of Cinanserin as a 3CLpro inhibitor was based on docking studies, MD simulations represent a further step in validating and understanding this interaction.

Although detailed results of molecular dynamics simulations specifically for the Cinanserin-3CLpro complex are not extensively reported in the available literature, this methodology is a standard and crucial tool in drug discovery for assessing the stability of ligand-receptor interactions predicted by docking studies. Such simulations would be instrumental in confirming that the binding mode of Cinanserin within the 3CLpro active site is stable over a simulated physiological timeframe.

Preclinical In Vivo Experimental Models for Mechanistic Elucidation

To understand the physiological and pharmacological effects of Cinanserin (hydrochloride) in a living organism, various preclinical in vivo experimental models have been utilized.

Given Cinanserin's primary classification as a serotonin 5-HT2 receptor antagonist, its effects on the central nervous system have been a subject of investigation. One area of focus has been its influence on adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus, a brain region critical for learning and memory.

In a study utilizing a rodent model, the in vivo administration of Cinanserin was found to have a significant impact on cell proliferation in the hippocampus. The research demonstrated that acute treatment with Cinanserin led to an increase in the number of proliferating cells in this brain region. This finding suggests that by antagonizing 5-HT2 receptors, Cinanserin can modulate the complex process of neurogenesis.

Table 2: Effects of Cinanserin on Hippocampal Neurogenesis in Rodents

| Experimental Model | Compound | Measured Parameter | Observed Effect |

|---|---|---|---|

| In vivo rodent model | Cinanserin | Cell proliferation in the hippocampus | Acute increase in the number of proliferating cells. researchgate.net |

To investigate the functional antagonism of serotonin receptors by Cinanserin in vivo, animal models of serotonin-induced physiological responses have been employed. One such model involves the induction of a myoclonic syndrome in rats through the administration of serotonin-enhancing agents like L-5-hydroxytryptophan (5-HTP). Myoclonus is characterized by sudden, involuntary muscle jerks.

In a study using adult male Sprague-Dawley rats, Cinanserin was tested for its ability to block this 5-HTP-induced myoclonic syndrome. The results showed that Cinanserin, along with other S2 serotonin receptor antagonists, effectively inhibited the limb and axial myoclonus in a dose-dependent manner. This study provides clear in vivo evidence of Cinanserin's ability to counteract a physiological response mediated by an excess of serotonin.

Table 3: Cinanserin in a Rat Model of Serotonin-Induced Myoclonus

| Animal Model | Inducing Agent | Compound | Key Finding |

|---|---|---|---|

| Adult Male Sprague-Dawley Rats | L-5-hydroxytryptophan (5-HTP) | Cinanserin | Dose-dependent inhibition of limb and axial myoclonus. |

While Cinanserin has been investigated for its antiviral properties, and viral infections often trigger significant inflammatory and immune responses, specific in vivo studies detailing the direct anti-inflammatory or immunomodulatory effects of Cinanserin hydrochloride in animal models are not extensively documented in the publicly available scientific literature. The potential for Cinanserin to modulate inflammatory or immune pathways in vivo remains an area for future investigation.

Future Perspectives and Emerging Research Directions for Cinanserin Hydrochloride

Exploration of Novel Pharmacological Targets and Polypharmacological Aspects of Cinanserin (B73252) (hydrochloride)

Cinanserin is primarily recognized for its activity at two distinct targets: it functions as a 5-HT2A and 5-HT2C receptor antagonist and as an inhibitor of the 3C-like protease of coronaviruses like SARS-CoV. nih.govwikipedia.org This dual activity suggests that cinanserin possesses polypharmacological characteristics, meaning it interacts with multiple molecular targets, which could lead to a complex range of biological effects.

While its antagonism of serotonin (B10506) receptors is well-documented, early studies in the 1960s also demonstrated that cinanserin exhibits immunosuppressive and anti-inflammatory (antiphlogistic) activity in animal models. nih.gov The precise molecular mechanisms and targets responsible for these effects remain largely unexplored. Future research could revisit these properties using contemporary techniques to identify novel pharmacological targets. Elucidating the pathways through which cinanserin exerts these immunosuppressive and anti-inflammatory effects could open new avenues for its application in relevant disease contexts. The exploration of these additional activities is a key area of interest for understanding the complete pharmacological profile of the compound.

Investigation of Broader Antiviral Applications Beyond Established Coronaviruses

The antiviral activity of cinanserin has been most robustly demonstrated against specific coronaviruses. Studies have confirmed its ability to inhibit the replication of Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and human coronavirus 229E (HCoV-229E) in cell cultures. nih.govnih.gov This inhibition is achieved by targeting the viral 3C-like protease (3CLpro), an enzyme essential for the virus's life cycle. nih.govkssg.ch The 50% inhibitory concentration (IC50) for the catalytic activity of 3CLpro from both SARS-CoV and HCoV-229E was found to be approximately 5 μM. nih.govnih.gov

However, the antiviral spectrum of cinanserin may be limited. Research has shown that the compound had no significant inhibitory activity against the 3C protease of human rhinovirus 14 (HRV-14), another RNA virus, at concentrations up to 200 μM. nih.gov This suggests a degree of specificity for coronaviral proteases.

Future investigations should aim to systematically screen cinanserin against a wider array of viruses to clearly define its antiviral breadth. This research should include other viruses that rely on similar proteases for replication. Such studies would be crucial in determining whether cinanserin or its future analogs could be repurposed as broad-spectrum antiviral agents or if their utility is confined to the Coronaviridae family.

Application of Systems Biology and Omics Technologies to Uncover Undiscovered Biological Effects

Systems biology offers a holistic approach to understanding complex biological processes, moving beyond the traditional one-drug, one-target paradigm. nih.govresearchgate.net By integrating various "omics" technologies, researchers can comprehensively map the biological effects of a compound. nih.govfrontiersin.org Applying these technologies to cinanserin research could uncover previously unknown mechanisms of action, biological pathways, and potential new therapeutic applications.

Future research could employ the following omics technologies:

Genomics and Transcriptomics: Using techniques like microarrays, the global changes in gene expression in cells or tissues treated with cinanserin could be analyzed. nih.gov This would reveal which cellular pathways are activated or suppressed by the compound, providing clues to its broader biological impact beyond its known targets.

Proteomics: Mass spectrometry-based proteomics can identify and quantify the entire set of proteins in a biological sample. nih.gov This could be used to discover novel protein binding partners for cinanserin or to understand how it alters protein expression and post-translational modifications, shedding light on its mechanism of action.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. nih.gov By studying the metabolic profile of cells after cinanserin exposure, researchers could understand its impact on cellular metabolism and identify metabolic pathways that are crucial to its antiviral or other pharmacological effects.

By integrating data from these different omics levels, a comprehensive, systems-level understanding of cinanserin's effects can be constructed, potentially revealing unexpected therapeutic opportunities or off-target effects. nih.govfrontiersin.org

Rational Design and Synthesis of Cinanserin (hydrochloride) Analogs with Enhanced Specificity and Potency

While cinanserin has shown promise as a 3CL protease inhibitor, its potency is moderate. Rational drug design provides a powerful strategy for developing new molecules, or analogs, based on the structure of a lead compound like cinanserin to improve its therapeutic properties. mdpi.comstonybrookmedicine.edu This approach has already been successfully applied to cinanserin.

In one study, a series of cinanserin analogs were designed and synthesized with the specific goal of improving their inhibitory activity against the SARS-CoV 3CL protease. nih.gov By systematically modifying the chemical structure of cinanserin, researchers were able to produce new compounds with significantly enhanced potency. nih.gov The findings from this research highlight the potential for structural modifications to improve the efficacy of cinanserin as an antiviral agent.

| Compound | Target | IC50 (μM) | Fold Improvement vs. Cinanserin |

| Cinanserin | SARS-CoV 3CLpro | ~5.0 | - |

| Analog 26 | SARS-CoV 3CLpro | 1.06 | ~4.7x |

This table presents data on the inhibitory concentration (IC50) of cinanserin and its optimized analog against the SARS-CoV 3CL protease. Data sourced from Chen et al. (2005) and He et al. (2008). nih.govnih.gov

Future work in this area will likely focus on using structure-based design, guided by the crystal structure of the target protease, to create next-generation analogs. stonybrookmedicine.edu The objectives of these efforts would be to further increase binding affinity and inhibitory potency, enhance selectivity for the viral protease over host cell proteases to minimize potential side effects, and optimize the drug-like properties of the compounds for better therapeutic potential.

Q & A

Q. What methodologies confirm target engagement in vivo for Cinanserin?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.